(9H-Fluoren-9-yl)methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
(9H-Fluoren-9-yl)methyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spirocyclic framework, which includes a fluorenyl group, an indoline moiety, and a pyrrolidine ring. The presence of these diverse functional groups makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of fluorenylmethanol with an indoline derivative, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (9H-Fluoren-9-yl)methyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic chemistry, (9H-Fluoren-9-yl)methyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its spirocyclic structure can mimic certain biological molecules, making it useful in drug design and discovery.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: In the industrial sector, (9H-Fluoren-9-yl)methyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can be used in the production of advanced materials, including polymers and nanomaterials. Its unique properties can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Spiro[indoline-3,3’-pyrrolidine] derivatives: These compounds share the spirocyclic framework and are often studied for their biological activities.
Fluorenyl derivatives: Compounds containing the fluorenyl group are known for their photophysical properties and are used in materials science.
Uniqueness: What sets (9H-Fluoren-9-yl)methyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate apart is the combination of the fluorenyl group with the spiro[indoline-3,3’-pyrrolidine] structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H22N2O3 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C26H22N2O3/c29-24-26(22-11-5-6-12-23(22)27-24)13-14-28(16-26)25(30)31-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-12,21H,13-16H2,(H,27,29) |
InChI Key |
TZYHVQUOZREJRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12C3=CC=CC=C3NC2=O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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